Cas no 1507043-42-6 (N-(2-methylthiolan-2-yl)methylprop-2-enamide)

N-(2-methylthiolan-2-yl)methylprop-2-enamide is a specialized acrylamide derivative featuring a thiolane ring with a methyl substitution at the 2-position. This structural motif imparts unique reactivity and stability, making it valuable in polymer chemistry and organic synthesis. The presence of the thiolane ring enhances steric and electronic properties, influencing polymerization kinetics and material performance. The acrylamide functionality allows for cross-linking or copolymerization, enabling applications in advanced materials, adhesives, and coatings. Its balanced lipophilicity and reactivity make it suitable for controlled functionalization in pharmaceutical intermediates. The compound’s defined stereochemistry further supports its use in stereoselective synthesis. Proper handling under inert conditions is recommended due to its potential sensitivity to moisture and oxygen.
N-(2-methylthiolan-2-yl)methylprop-2-enamide structure
1507043-42-6 structure
商品名:N-(2-methylthiolan-2-yl)methylprop-2-enamide
CAS番号:1507043-42-6
MF:C9H15NOS
メガワット:185.286501169205
MDL:MFCD23978490
CID:5456758
PubChem ID:80737727

N-(2-methylthiolan-2-yl)methylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • EN300-2648463
    • 1507043-42-6
    • AKOS019305226
    • N-[(2-methylthiolan-2-yl)methyl]prop-2-enamide
    • Z1430580335
    • N-[(Tetrahydro-2-methyl-2-thienyl)methyl]-2-propenamide
    • N-(2-methylthiolan-2-yl)methylprop-2-enamide
    • MDL: MFCD23978490
    • インチ: 1S/C9H15NOS/c1-3-8(11)10-7-9(2)5-4-6-12-9/h3H,1,4-7H2,2H3,(H,10,11)
    • InChIKey: UFZFFYHWEACCMJ-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1(C)SCCC1)(=O)C=C

計算された属性

  • せいみつぶんしりょう: 185.08743528g/mol
  • どういたいしつりょう: 185.08743528g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

  • 密度みつど: 1.039±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 354.4±24.0 °C(Predicted)
  • 酸性度係数(pKa): 14.38±0.46(Predicted)

N-(2-methylthiolan-2-yl)methylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2648463-0.05g
N-[(2-methylthiolan-2-yl)methyl]prop-2-enamide
1507043-42-6 90%
0.05g
$768.0 2023-09-14
Enamine
EN300-2648463-0.1g
N-[(2-methylthiolan-2-yl)methyl]prop-2-enamide
1507043-42-6 90%
0.1g
$804.0 2023-09-14
Enamine
EN300-2648463-0.25g
N-[(2-methylthiolan-2-yl)methyl]prop-2-enamide
1507043-42-6 90%
0.25g
$840.0 2023-09-14
Enamine
EN300-2648463-1g
N-[(2-methylthiolan-2-yl)methyl]prop-2-enamide
1507043-42-6 90%
1g
$914.0 2023-09-14
Enamine
EN300-2648463-2.5g
N-[(2-methylthiolan-2-yl)methyl]prop-2-enamide
1507043-42-6 90%
2.5g
$1791.0 2023-09-14
Enamine
EN300-2648463-0.5g
N-[(2-methylthiolan-2-yl)methyl]prop-2-enamide
1507043-42-6 90%
0.5g
$877.0 2023-09-14
Enamine
EN300-2648463-10g
N-[(2-methylthiolan-2-yl)methyl]prop-2-enamide
1507043-42-6 90%
10g
$3929.0 2023-09-14
Enamine
EN300-2648463-5g
N-[(2-methylthiolan-2-yl)methyl]prop-2-enamide
1507043-42-6 90%
5g
$2650.0 2023-09-14

N-(2-methylthiolan-2-yl)methylprop-2-enamide 関連文献

N-(2-methylthiolan-2-yl)methylprop-2-enamideに関する追加情報

Introduction to N-(2-methylthiolan-2-yl)methylprop-2-enamide (CAS No. 1507043-42-6)

N-(2-methylthiolan-2-yl)methylprop-2-enamide, with the chemical identifier CAS No. 1507043-42-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and molecular research. The presence of a thiol group and an amide functionality makes it a versatile building block for synthesizing more complex molecules.

The molecular structure of N-(2-methylthiolan-2-yl)methylprop-2-enamide consists of a prop-2-enamide backbone linked to a 2-methylthiolan ring. This configuration imparts specific chemical properties that make it valuable in various biochemical interactions. The thiol group, in particular, is known for its ability to form disulfide bonds, which are crucial in protein folding and stabilization. Additionally, the amide group can participate in hydrogen bonding, enhancing the compound's solubility and reactivity in aqueous environments.

Recent advancements in the field of medicinal chemistry have highlighted the importance of such structural motifs in drug design. The combination of a thiolan ring and an amide moiety has been explored in the development of novel therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit promising antimicrobial and anti-inflammatory properties. These findings have spurred further research into optimizing the pharmacological profile of N-(2-methylthiolan-2-yl)methylprop-2-enamide and its analogs.

In vitro studies have demonstrated that N-(2-methylthiolan-2-yl)methylprop-2-enamide can interact with biological targets in multiple ways. The thiol group's ability to form covalent bonds with biomolecules suggests potential applications in proteomics and enzyme inhibition studies. Meanwhile, the amide functionality can modulate receptor activity, making it a valuable component in designing drugs that interact with specific binding sites. These interactions are critical for understanding drug mechanisms and improving therapeutic efficacy.

The synthesis of N-(2-methylthiolan-2-yl)methylprop-2-enamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring the compound's suitability for further applications.

One of the most intriguing aspects of this compound is its potential role in developing targeted therapies. Researchers are exploring its use as a precursor for more complex molecules that can selectively interact with disease-causing pathways. For example, modifications to the thiolan ring could enhance its binding affinity to specific enzymes or receptors involved in metabolic disorders. Such tailored approaches are expected to lead to more effective treatments with fewer side effects.

The pharmacokinetic properties of N-(2-methylthiolan-2-yl)methylprop-2-enamide are also under investigation. Understanding how the body processes this compound is essential for determining its therapeutic window and potential toxicity profile. Preliminary studies suggest that it exhibits moderate bioavailability and rapid clearance, which could influence its dosing regimen and clinical applicability. Further research is needed to fully characterize these parameters and identify any necessary modifications.

Another area of interest is the compound's potential use in diagnostic applications. Its unique structural features make it a candidate for developing biosensors and imaging agents. By incorporating fluorescent or radioactive labels, researchers aim to create tools that can visualize biological processes at the molecular level. This could provide valuable insights into disease mechanisms and aid in early detection.

The environmental impact of synthesizing and using N-(2-methylthiolan-2-yl)methylprop-2-enamide is also being considered. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Sustainable practices not only align with global environmental goals but also improve the economic feasibility of producing this compound on a larger scale.

In conclusion, N-(2-methylthiolan-2-yl)methylprop-2-enamide (CAS No. 1507043-42-6) represents a fascinating subject of study with broad implications in pharmaceutical chemistry and biochemistry. Its unique structural features offer opportunities for developing novel therapeutic agents, diagnostic tools, and sustainable synthetic methods. As research continues to uncover its potential applications, this compound is poised to play a significant role in advancing medical science.

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